molecular formula C11H8O4 B1526892 3-Acetyl-4-hydroxy-2H-chromen-2-one CAS No. 2555-37-5

3-Acetyl-4-hydroxy-2H-chromen-2-one

Cat. No.: B1526892
CAS No.: 2555-37-5
M. Wt: 204.18 g/mol
InChI Key: UTZHUXAPJIBIBQ-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-2H-chromen-2-one, also known as 3-acetyl-4-hydroxycoumarin, is an organic compound with the molecular formula C11H8O4. It belongs to the class of coumarins, which are characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its white crystalline appearance and is soluble in alcohols and ketones but only slightly soluble in water .

Biochemical Analysis

Biochemical Properties

3-Acetyl-4-hydroxy-2-benzopyrone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 3-Acetyl-4-hydroxy-2-benzopyrone has shown interactions with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

The effects of 3-Acetyl-4-hydroxy-2-benzopyrone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, 3-Acetyl-4-hydroxy-2-benzopyrone can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, it affects gene expression related to oxidative stress and inflammation, thereby modulating cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, 3-Acetyl-4-hydroxy-2-benzopyrone exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, leading to enzyme inhibition . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, 3-Acetyl-4-hydroxy-2-benzopyrone can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions contribute to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetyl-4-hydroxy-2-benzopyrone have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Acetyl-4-hydroxy-2-benzopyrone can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . These temporal effects highlight the potential for both therapeutic and adverse outcomes.

Dosage Effects in Animal Models

The effects of 3-Acetyl-4-hydroxy-2-benzopyrone vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent. Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.

Metabolic Pathways

3-Acetyl-4-hydroxy-2-benzopyrone is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound also influences metabolic flux, particularly in pathways related to oxidative stress and inflammation . These interactions can lead to changes in metabolite levels, affecting overall cellular function.

Transport and Distribution

Within cells and tissues, 3-Acetyl-4-hydroxy-2-benzopyrone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 3-Acetyl-4-hydroxy-2-benzopyrone plays a crucial role in its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-4-hydroxy-2H-chromen-2-one can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with salicylaldehyde in the presence of a base, followed by cyclization to form the coumarin ring . Another method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid .

Industrial Production Methods: In industrial settings, the synthesis of 3-acetyl-4-hydroxy-2-benzopyrone often employs the use of green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted coumarins, quinones, and dihydrocoumarins .

Scientific Research Applications

3-Acetyl-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-4-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 3-position and hydroxyl group at the 4-position contribute to its unique reactivity and biological activities .

Properties

IUPAC Name

3-acetyl-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZHUXAPJIBIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180244
Record name 3-Acetyl-4-hydroxy-2-benzopyrone
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-37-5
Record name 3-Acetyl-4-hydroxycoumarin
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Record name 3-Acetyl-4-hydroxy-2-benzopyrone
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Record name 2555-37-5
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Record name 3-Acetyl-4-hydroxy-2-benzopyrone
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Record name 3-acetyl-4-hydroxy-2-benzopyrone
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Record name 3-ACETYL-4-HYDROXY-2-BENZOPYRONE
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Synthesis routes and methods

Procedure details

120 g of 4-hydroxycoumarin in 600 ml of glacial acetic acid are heated to the boil and 380 ml of phosphorus oxychloride are added dropwise in the course of 60 minutes at the boil. The reaction mixture is heated to the boil under reflux for a further 30 minutes and is cooled and discharged into 4 l of ice-water. The crystalline residue is filtered off, washed with water and dried in vacuo at 50° C. 127 g of 3-acetyl-4-hydroxycoumarin are obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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